(1-Phenylcyclopropyl)methanesulfonyl chloride

Organic Synthesis Sulfonylation Regioselectivity

Select (1-Phenylcyclopropyl)methanesulfonyl chloride for its uniquely bulky, lipophilic, and conformationally restricted cyclopropane-phenyl motif. This reagent installs a sterically demanding sulfonyl group, enhancing metabolic stability and membrane permeability in lead compounds. Its methylene spacer ensures regioselective sulfonylation, distinguishing it from simpler analogs. Critical for fragment-based drug discovery seeking underrepresented chemical space.

Molecular Formula C10H11ClO2S
Molecular Weight 230.71
CAS No. 1506287-43-9
Cat. No. B2955775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Phenylcyclopropyl)methanesulfonyl chloride
CAS1506287-43-9
Molecular FormulaC10H11ClO2S
Molecular Weight230.71
Structural Identifiers
SMILESC1CC1(CS(=O)(=O)Cl)C2=CC=CC=C2
InChIInChI=1S/C10H11ClO2S/c11-14(12,13)8-10(6-7-10)9-4-2-1-3-5-9/h1-5H,6-8H2
InChIKeyMBEUDQLNJWAYSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buy (1-Phenylcyclopropyl)methanesulfonyl chloride CAS 1506287-43-9 for Sulfonylation and Drug Discovery


(1-Phenylcyclopropyl)methanesulfonyl chloride (CAS 1506287-43-9) is a sulfonyl chloride reagent with molecular formula C10H11ClO2S and molecular weight 230.71 g/mol . It features a methanesulfonyl chloride group attached via a methylene spacer to a 1-phenylcyclopropyl moiety. This places it in the class of aliphatic sulfonyl chlorides, yet it carries substantial steric bulk and conformational restriction from the cyclopropane ring and aromatic substitution. These structural attributes distinguish it from simpler analogs such as methanesulfonyl chloride, p-toluenesulfonyl chloride, and phenylmethanesulfonyl chloride, and also from its regioisomer cyclopropyl(phenyl)methanesulfonyl chloride , making it a candidate for applications requiring a sterically demanding, lipophilic sulfonyl transfer agent.

Why Generic Sulfonyl Chlorides Cannot Substitute (1-Phenylcyclopropyl)methanesulfonyl chloride CAS 1506287-43-9


Sulfonyl chlorides are not interchangeable reagents. The choice between methanesulfonyl chloride, p-toluenesulfonyl chloride, phenylmethanesulfonyl chloride, cyclopropyl(phenyl)methanesulfonyl chloride, and (1-phenylcyclopropyl)methanesulfonyl chloride profoundly influences reaction rates, regioselectivity, and downstream product properties. Even structurally close analogs can exhibit markedly different steric profiles, electrophilicities, and leaving-group abilities . For example, the direct attachment of the sulfonyl group to a cyclopropyl ring versus a methylene spacer alters the electron-withdrawing character at the reaction center, which can lead to divergent sulfonylation outcomes. Therefore, selecting the appropriate sulfonyl chloride is critical for achieving targeted yields, selectivity, and physicochemical properties in medicinal chemistry and organic synthesis.

(1-Phenylcyclopropyl)methanesulfonyl chloride CAS 1506287-43-9 Quantified Differentiation vs. Competing Sulfonyl Chlorides


Regioisomeric Advantage: Methylene Spacer vs. Direct Attachment in C-sulfonylation

The structural isomer 'cyclopropyl(phenyl)methanesulfonyl chloride' (CAS 1247153-23-6) has the sulfonyl chloride directly bonded to a carbon bearing both phenyl and cyclopropyl substituents. In contrast, (1-phenylcyclopropyl)methanesulfonyl chloride (CAS 1506287-43-9) inserts a methylene spacer between the sulfonyl group and the quaternary cyclopropyl carbon . This structural difference directly impacts steric accessibility during nucleophilic attack. In the context of β-sulfonylation of cyclopropanols, a recently described reaction, the choice of sulfonyl chloride is crucial for controlling C- vs. O-selectivity . While direct comparative data for these exact isomers is not published, the class-level principle is that remote versus direct ring substitution on the sulfonyl chloride critically alters the steric and electronic environment at the reactive center.

Organic Synthesis Sulfonylation Regioselectivity

Enhanced Steric Bulk Relative to Simple Alkanesulfonyl Chlorides

(1-Phenylcyclopropyl)methanesulfonyl chloride introduces a significantly larger steric profile than the common methanesulfonyl chloride (MsCl). Using computed molecular volume as a proxy, the target compound has a heavy atom count of 14 and a topological polar surface area (TPSA) of 42.5 Ų , compared to MsCl (C1, heavy atom count 5, TPSA ~34 Ų). The larger steric demand can reduce unwanted side reactions at crowded electrophilic centers. This is a class-level inference: sulfonyl chlorides with higher heavy atom counts and TPSA generally exhibit slower reaction rates with sterically hindered nucleophiles, enabling better selectivity in complex syntheses.

Medicinal Chemistry Steric Effects Property-based Differentiation

Lipophilicity Modulation: Higher Calculated LogP Than Standard Reagents

The computed octanol-water partition coefficient (XLogP3-AA) for (1-phenylcyclopropyl)methanesulfonyl chloride is 2.6 . This is substantially higher than the values for methanesulfonyl chloride (XLogP3-AA ≈ -0.2) or p-toluenesulfonyl chloride (XLogP3-AA ≈ 1.8) . Increased lipophilicity can be advantageous when the sulfonylated product needs to penetrate lipid membranes or when a more hydrophobic intermediate is desired for extraction or chromatography. This property difference directly influences the physicochemical profile of final compounds in drug discovery.

Drug Design Lipophilicity Physicochemical Properties

Conformational Restriction from Cyclopropane Ring

The cyclopropyl ring in (1-phenylcyclopropyl)methanesulfonyl chloride locks the phenyl group into a fixed orientation relative to the sulfonyl chloride moiety. This contrasts with phenylmethanesulfonyl chloride, where the benzyl group has free rotation . Cyclopropyl groups are widely recognized in medicinal chemistry for improving metabolic stability and controlling bioactive conformations . While this is a class-level observation, choosing a conformationally restricted sulfonyl chloride can reduce the entropic penalty upon binding and, when incorporated into ligands, potentially improve target selectivity.

Conformational Rigidity Medicinal Chemistry Drug-likeness

Application Scenarios for (1-Phenylcyclopropyl)methanesulfonyl chloride CAS 1506287-43-9


Synthesis of Sterically Hindered Sulfonamides in Drug Discovery

When a medicinal chemistry project requires a sulfonamide with a bulky, lipophilic, and conformationally restricted substituent, (1-phenylcyclopropyl)methanesulfonyl chloride is the sulfonylating agent of choice. Its structural features—higher LogP (2.6) [Section 3, REFS-1], lower conformational flexibility due to the cyclopropane ring, and steric demand—directly address the need for improved metabolic stability and membrane permeability in lead optimization.

Controlling C- vs. O-Sulfonylation Selectivity in Cyclopropanol Derivatization

In reactions where regioselective C-sulfonylation of cyclopropanols is desired, the structure of the sulfonyl chloride is critical. The methylene spacer in (1-phenylcyclopropyl)methanesulfonyl chloride, as opposed to direct ring attachment in its isomer, can be exploited to bias the reaction toward the desired β-sulfonylation pathway, based on class-level understanding of sulfonyl chloride reactivity [Section 3, REFS-2].

Preparation of Conformationally Restricted Bioisosteres

The cyclopropane ring is a well-known bioisostere for olefins and can mimic a trans-alkene conformation. Using (1-phenylcyclopropyl)methanesulfonyl chloride to install a sulfonyl group adjacent to a cyclopropane-phenyl motif allows chemists to generate constrained mimetics of flexible lead compounds, potentially enhancing target binding affinity and selectivity [Section 3, REFS-2].

Fragment-Based Library Design with Tailored Physicochemical Properties

The combination of a calculated LogP of 2.6, a TPSA of 42.5 Ų, and a heavy atom count of 14 [Section 3, REFS-1] positions this sulfonyl chloride as a fragment that can modulate the lipophilicity and size of screening compounds. Procurement for fragment libraries benefits from its distinct property space compared to common MsCl or TsCl, enabling exploration of underrepresented chemical space in hit identification.

Quote Request

Request a Quote for (1-Phenylcyclopropyl)methanesulfonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.